molecular formula C10H8F3NO2 B2541168 2-Methoxy-4-(trifluoromethoxy)phenylacetonitrile CAS No. 886500-40-9

2-Methoxy-4-(trifluoromethoxy)phenylacetonitrile

Cat. No. B2541168
CAS RN: 886500-40-9
M. Wt: 231.174
InChI Key: BVBYGSDSEGLXBW-UHFFFAOYSA-N
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Description

The compound 2-Methoxy-4-(trifluoromethoxy)phenylacetonitrile is a chemical that falls within the broader category of phenylacetonitriles. These compounds are of interest due to their potential applications in various fields, including pharmaceuticals and materials science. The specific substitution pattern on the aromatic ring of this compound suggests that it may have unique properties and reactivity that could be exploited for specialized applications.

Synthesis Analysis

The synthesis of phenylacetonitriles, including those with methoxy and trifluoromethoxy substituents, can be achieved through a controlled conversion process. A study demonstrates a mild, efficient, and practical method for the one-step synthesis of benzonitriles from phenylacetic acids using bis(2-methoxyethyl)aminosulfur trifluoride. This reaction can be extended to synthesize corresponding phenylacetonitriles by including triethylphosphine . This method could potentially be adapted to synthesize 2-Methoxy-4-(trifluoromethoxy)phenylacetonitrile by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

While the papers provided do not directly discuss the molecular structure of 2-Methoxy-4-(trifluoromethoxy)phenylacetonitrile, the general structure of phenylacetonitriles can be inferred. These molecules typically consist of a benzene ring substituted with various functional groups that influence their chemical behavior. The presence of electron-donating methoxy groups and the electron-withdrawing trifluoromethoxy group would affect the electron density distribution in the molecule, potentially impacting its reactivity and interactions with other molecules.

Chemical Reactions Analysis

The papers do not provide specific reactions for 2-Methoxy-4-(trifluoromethoxy)phenylacetonitrile. However, the Friedel-Crafts alkylation reaction catalyzed by trifluoromethanesulfonic acid in acetonitrile is mentioned as a method to synthesize di- or triarylmethanes from 1,2,4-trimethoxybenzene and aldehydes or benzylic alcohols . This type of reaction could be relevant for modifying the structure of 2-Methoxy-4-(trifluoromethoxy)phenylacetonitrile or for synthesizing related compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Methoxy-4-(trifluoromethoxy)phenylacetonitrile are not directly discussed in the provided papers. However, the synthesis and physicochemical properties of related compounds, such as 2-(5-methoxyphenyl-1H-1,2,4-triazole-3-ylthio) acetonitriles, have been studied. These compounds have shown potential pharmacological activities, including antitumor, anti-inflammatory, and antioxidant properties . The presence of methoxy and trifluoromethoxy groups in 2-Methoxy-4-(trifluoromethoxy)phenylacetonitrile would likely influence its solubility, stability, and reactivity, which are important factors in its potential applications.

Scientific Research Applications

Pharmacological and Anti-Cancer Properties

  • Anti-Cancer and Anti-Inflammatory Effects : Certain methoxylated derivatives, such as 4′-Geranyloxyferulic acid (GOFA), exhibit significant anti-inflammatory and anti-tumor properties, suggesting their potential as chemopreventive agents against colon cancer and other types of cancers (Epifano et al., 2015).

Environmental Applications

  • Herbicide Sorption to Soil : Research on 2,4-D and other phenoxy herbicides, which share a structural similarity with methoxylated compounds, indicates the importance of soil organic matter and iron oxides as sorbents. This insight is crucial for understanding the environmental fate of such compounds (Werner et al., 2012).

Chemical Synthesis and Material Science

  • Conversion of Biomass to Value-Added Chemicals : Methoxylated derivatives play a crucial role in transforming plant biomass into furan derivatives, which are key intermediates for producing sustainable polymers, functional materials, and fuels. This application underscores the relevance of methoxylated compounds in green chemistry and sustainability (Chernyshev et al., 2017).

Toxicology and Safety Assessment

  • Toxicological Studies : The structure-toxicity relationship of mescaline and its analogs in laboratory animals highlights the critical role of methoxylated compounds in understanding the pharmacological and toxicological properties of psychoactive substances (Hardman et al., 1973).

Safety and Hazards

The safety data sheet for “2-Methoxy-4-(trifluoromethoxy)phenylacetonitrile” indicates that it is considered hazardous. It is toxic if swallowed, causes skin irritation, and can cause serious eye irritation. It is also harmful in contact with skin or if inhaled . Therefore, appropriate safety measures should be taken when handling this compound.

properties

IUPAC Name

2-[2-methoxy-4-(trifluoromethoxy)phenyl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO2/c1-15-9-6-8(16-10(11,12)13)3-2-7(9)4-5-14/h2-3,6H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVBYGSDSEGLXBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)OC(F)(F)F)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4-(trifluoromethoxy)phenylacetonitrile

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